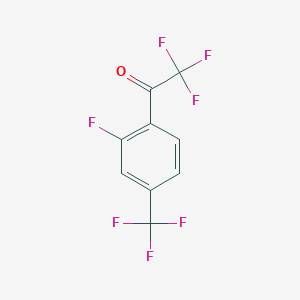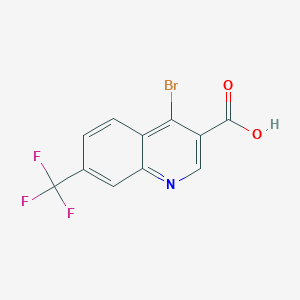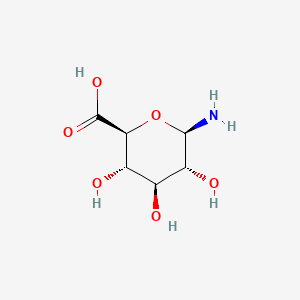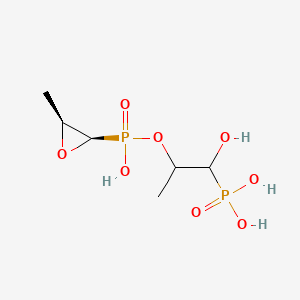![molecular formula C17H29NO B13440471 (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol](/img/structure/B13440471.png)
(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol: is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a decatrienyl chain and hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Decatrienyl Chain: The decatrienyl chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Utilizing continuous flow reactors to efficiently produce the piperidine ring.
Automated Wittig reactions: Employing automated systems to handle the sensitive reagents and conditions required for the Wittig reaction.
Selective oxidation: Using industrial oxidants and catalysts to achieve high yields and purity of the hydroxylated product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the decatrienyl chain to single bonds, resulting in a saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for its potential as a bioactive compound with therapeutic properties.
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Potential use as a therapeutic agent due to its bioactivity.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a bioactive agent in agricultural applications.
Mechanism of Action
The mechanism by which (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidine: Lacks the hydroxyl group, resulting in different chemical properties.
(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
Hydroxyl Group: The presence of the hydroxyl group in (3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol imparts unique reactivity and potential bioactivity.
Conjugated Triene: The conjugated triene system in the decatrienyl chain contributes to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C17H29NO |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(3R)-6-[(1E,3E,5E)-deca-1,3,5-trienyl]-1,2-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C17H29NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h7-12,15-17,19H,4-6,13-14H2,1-3H3/b8-7+,10-9+,12-11+/t15?,16?,17-/m1/s1 |
InChI Key |
ZBJGGLXQNXXXRO-CEQRNSKPSA-N |
Isomeric SMILES |
CCCC/C=C/C=C/C=C/C1CC[C@H](C(N1C)C)O |
Canonical SMILES |
CCCCC=CC=CC=CC1CCC(C(N1C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




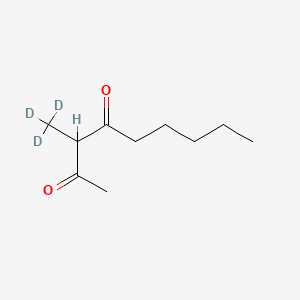

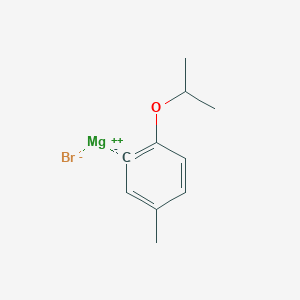
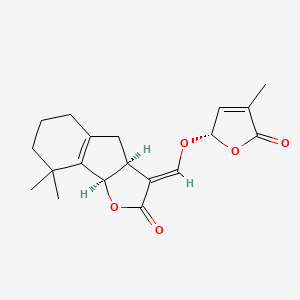

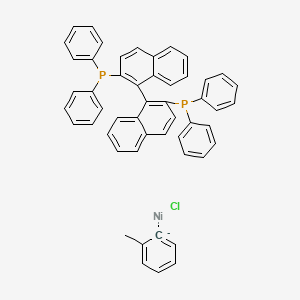

![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
